![molecular formula C₁₆H₁₈O₆ B024141 O-Desmethyl Mycophenolic Acid CAS No. 31858-65-8](/img/structure/B24141.png)
O-Desmethyl Mycophenolic Acid
Overview
Description
Synthesis Analysis
The synthesis of Mycophenolic Acid, which is a precursor to O-Desmethyl Mycophenolic Acid, has been explored through various methods. Patterson (1993) describes a new synthesis of mycophenolic acid using silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate and subsequent elimination of ethylene (Patterson, 1993). This synthesis is part of a broader category of synthetic approaches for MPA, including those utilizing palladium-catalyzed allylation and biomimetic aromatization (Brookes et al., 2013).
Molecular Structure Analysis
The molecular structure of Mycophenolic Acid has been extensively analyzed due to its pharmacological significance. Covarrubias et al. (2000) reported the crystal structure of Mycophenolic Acid, providing insights into its molecular geometry and conformation (Covarrubias et al., 2000).
Chemical Reactions and Properties
Mycophenolic Acid undergoes various chemical reactions, which are pivotal in its bioactivity. For example, the inhibition of nucleic acid synthesis by MPA has been studied, highlighting its interaction with cellular mechanisms (Franklin & Cook, 1969). This interaction is critical for understanding the chemical properties of MPA and its derivatives.
Scientific Research Applications
Cancer Treatment : Mycophenolic acid, which includes O-Desmethyl Mycophenolic Acid as a metabolite, shows promise as an oncolytic agent in cancer treatment. It inhibits nucleotide interconversion and affects tumor growth, indicating its potential use in oncology (Sweeney, Hoffman, & Esterman, 1972). Furthermore, it strongly inhibits DNA synthesis in fibroblasts, which could explain its anti-tumor activity (Franklin & Cook, 1969).
Immunosuppressive Effects : Mycophenolic acid has demonstrated potential in reducing the number of dividing CD4+ and CD8+ T cells, inhibiting HIV infection in vitro and in vivo (Chapuis et al., 2000). It also suppresses human CD4+ T cells through multiple pathways, which could optimize MPA-based immunosuppressive regimens (He et al., 2011).
Dermatological Applications : Mycophenolic acid shows potential in treating psoriasis, though long-term safety and effectiveness need further studies (Lynch & Roenigk, 1977; Epinette, Parker, Jones, & Greist, 1987). It has also re-emerged as a treatment for various skin conditions (Strathie Page & Tait, 2015).
Antifibrotic Actions : Beyond immunosuppression, mycophenolic acid may have therapeutic applications in preventing fibrosis in various diseases (Morath et al., 2006).
Pharmacokinetics and Drug Interactions : The metabolite 6-O-desmethyl-MPA is produced by CYP3A4/5 and possibly CYP2C8 and may compete with other drugs on CYP3A due to its high therapeutic concentrations (Picard, Cresteil, Prémaud, & Marquet, 2004). The pharmacokinetics of mycophenolic acid in renal transplant patients differ between early and stable post-transplant stages, influencing optimal dosing regimens (Wang et al., 2022).
Biosynthesis and Biochemistry : The enzyme MpaG′, responsible for the biosynthesis of mycophenolic acid, catalyzes the methylation of demethylmycophenolic acid to form mycophenolic acid (Zhang et al., 2015).
Mechanism of Action
Target of Action
O-Desmethyl Mycophenolic Acid (DMA), a metabolite of Mycophenolic Acid (MPA), primarily targets the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
DMA, like MPA, is a potent, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, DMA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in the proliferation of T and B lymphocytes . This immunosuppressive effect is particularly useful in preventing organ transplant rejections .
Biochemical Pathways
The inhibition of IMPDH by DMA disrupts the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of guanosine nucleotides from inosine monophosphate (IMP). When IMPDH is inhibited, the conversion of IMP to guanosine monophosphate (GMP) is blocked, leading to a decrease in the availability of guanine nucleotides . This, in turn, hampers the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their proliferation .
Pharmacokinetics
The pharmacokinetics of DMA, as a metabolite of MPA, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPA is absorbed and metabolized to DMA . The absorption rate constant is 2.52 h−1, and the lag time is 0.166 h . The volumes of distributions of the central and peripheral compartments are 22.8 L and 216 L, respectively . The total clearance of MPA is 0.72 L h−1 . These properties impact the bioavailability and efficacy of DMA.
Result of Action
The primary result of DMA’s action is the suppression of the immune response , particularly the proliferation of T and B lymphocytes . This makes it an effective immunosuppressant, used to prevent organ transplant rejections .
Action Environment
The action, efficacy, and stability of DMA can be influenced by various environmental factors. For instance, renal function can significantly affect the total clearance of MPA . Furthermore, the co-administration of other drugs, such as tacrolimus, can also impact the pharmacokinetics of MPA . It’s also worth noting that MPA and its metabolites have been detected in aquatic environmental media, indicating a potential environmental risk .
Safety and Hazards
Future Directions
Research on O-Desmethyl Mycophenolic Acid and its parent compound, Mycophenolic acid, is ongoing. For example, a study has investigated the effects of renal function on Mycophenolic acid total clearance in pediatric kidney transplant recipients . Such research could potentially lead to new insights into the pharmacokinetics and pharmacodynamics of this compound and its parent compound.
properties
IUPAC Name |
(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRNZSBNXFMLF-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649767 | |
Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31858-65-8 | |
Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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